N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-11-10-18(22-23-19)15-7-5-9-17(13-15)21-20(24)16-8-4-6-14(2)12-16/h4-13H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZXYMYBPKGDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced by reacting the pyridazine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl and Benzamide Groups: The final step involves coupling the pyridazine derivative with 3-methylbenzamide and a phenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of sulfonyl group introduction and regioselective pyridazine functionalization, steps that are error-prone compared to imidazo-pyridazine syntheses .
- Unanswered Questions: No in vivo efficacy or toxicity data are available for the target compound. Structural analogs suggest a trade-off between solubility (favored by pyridazine/sulfonyl) and metabolic stability (favored by silyl protection).
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide is a complex organic compound with significant biological activity, particularly in pharmacological applications. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with an ethanesulfonyl group, linked to a phenyl ring and a methylbenzamide moiety. The molecular formula is , and its structure can be represented as follows:
Target of Action
Pyridazine derivatives, including this compound, are known to exhibit diverse pharmacological activities. They interact with various biological targets, including enzymes and receptors involved in disease pathways.
Mode of Action
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor activity. This modulation can lead to effects such as:
- Antimicrobial Activity : Inhibiting bacterial growth by targeting bacterial enzymes.
- Anticancer Properties : Inducing apoptosis in cancer cells through interference with cell signaling pathways.
- Anti-inflammatory Effects : Reducing inflammation by inhibiting pro-inflammatory cytokines.
Biological Activities
The compound has shown promise in various biological assays:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria, inhibiting their growth. | |
| Anticancer | Induces apoptosis in breast cancer cell lines (MCF-7). | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in vitro. |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis through the mitochondrial pathway. Flow cytometry analysis showed increased Annexin V staining, indicating early apoptotic cells.
- Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in decreased paw edema in rats, correlating with reduced levels of inflammatory markers such as prostaglandins.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; high affinity for lipid membranes.
- Metabolism : Primarily metabolized in the liver through CYP450 enzymes.
- Excretion : Excreted mainly via urine.
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide?
Answer:
- Synthesis : Begin with a pyridazine core functionalized at the 3-position. React 3,6-dichloropyridazine with ethanesulfonyl chloride under nucleophilic substitution conditions (e.g., using NaH in THF) to install the ethanesulfonyl group at position 6. Couple the resulting intermediate with 3-methylbenzoyl chloride via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to attach the benzamide moiety to the phenyl group .
- Characterization : Confirm structure via single-crystal X-ray diffraction (as in pyridazinyl benzamide analogs ), complemented by NMR, NMR, and HPLC (>95% purity). Use DFT calculations to validate electronic properties .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
Answer:
- Glucose Uptake Assays : Test in rat hepatocytes at 10 mM glucose concentrations, measuring glucokinase activity (as in structurally similar benzamide derivatives ).
- Enzyme Inhibition : Use kinase or phosphatase inhibition assays (e.g., phosphatase PF-06465469 studies ) with IC determination.
- Cellular Viability : Employ MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity.
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Use PDB structures (e.g., 3HKC ) to model interactions with target enzymes (e.g., glucokinase).
- DFT Studies : Calculate charge distribution and frontier molecular orbitals to predict reactivity, as demonstrated for pyridazinyl derivatives .
- MD Simulations : Simulate ligand-protein binding stability over 100 ns trajectories to assess binding affinity and residence time.
Q. How should researchers resolve contradictions in biological activity data across assays?
Answer:
- Statistical Validation : Apply ANOVA with Fisher’s PLSD post hoc tests (α = 0.05) to identify significant differences .
- Dose-Response Curves : Generate EC values in triplicate to confirm reproducibility.
- Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time to minimize variability .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
Q. How can structural analogs guide SAR studies for improved activity?
Answer:
- Key Modifications :
- Replace ethanesulfonyl with methanesulfonyl to assess steric effects .
- Substitute 3-methylbenzamide with trifluoromethylbenzamide for enhanced lipophilicity .
- Activity Correlation : Compare IC values against analogs (e.g., pyrimidine-based benzamides ) to identify critical functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
